Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester
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Overview
Description
Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester is a chemical compound with the molecular formula C10H9NOS2 and a molecular weight of 223.31 g/mol . This compound is known for its unique structure, which includes a benzenecarbothioic acid moiety and a thiazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester typically involves the reaction of benzenecarbothioic acid with a thiazole derivative. The reaction conditions often include the use of a base to facilitate the esterification process. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where benzenecarbothioic acid and thiazole derivatives are reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high efficiency and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted esters. These products have various applications in chemical synthesis and research .
Scientific Research Applications
Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester include:
Benzenecarbothioic acid, S-methyl ester: This compound has a similar structure but with a methyl group instead of the thiazole ring.
Thiazole derivatives: Various thiazole derivatives share structural similarities and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a benzenecarbothioic acid moiety with a thiazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds .
Properties
CAS No. |
67406-40-0 |
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Molecular Formula |
C10H9NOS2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
S-(4,5-dihydro-1,3-thiazol-2-yl) benzenecarbothioate |
InChI |
InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)14-10-11-6-7-13-10/h1-5H,6-7H2 |
InChI Key |
QMRDTKFSUBWKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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